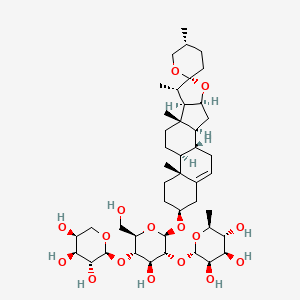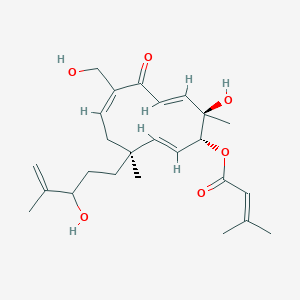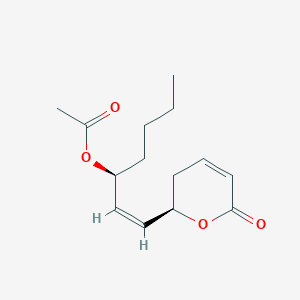![molecular formula C14H14N4O B1247932 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine CAS No. 608880-48-4](/img/structure/B1247932.png)
2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BYK-191023 is a selective and competitive inhibitor of inducible nitric-oxide synthase (iNOS). It is known for its high selectivity and potency in inhibiting iNOS, with IC50 values of 86 nM, 17 µM, and 162 µM for inducible, neuronal, and endothelial nitric-oxide synthases, respectively . This compound has significant applications in scientific research, particularly in the fields of immunology and inflammation.
Méthodes De Préparation
The synthesis of BYK-191023 involves the formation of an imidazopyridine core structure. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of a pyridine ring, which is achieved through a series of condensation reactions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the pyridine and imidazole rings to form the imidazopyridine core structure.
Industrial production methods for BYK-191023 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
BYK-191023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
BYK-191023 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of nitric-oxide synthase enzymes.
Biology: The compound is employed in biological studies to investigate the role of nitric oxide in various physiological and pathological processes.
Medicine: BYK-191023 is used in preclinical studies to explore its potential therapeutic effects in conditions involving excessive nitric oxide production, such as inflammation and sepsis.
Industry: The compound is utilized in the development of new drugs targeting nitric-oxide synthase enzymes
Mécanisme D'action
BYK-191023 exerts its effects by selectively inhibiting inducible nitric-oxide synthase (iNOS). It competes with L-arginine for binding to the catalytic center of iNOS, thereby preventing the production of nitric oxide. This inhibition is both NADPH- and time-dependent, making BYK-191023 an irreversible inhibitor of iNOS . The molecular targets and pathways involved include the nitric-oxide synthase enzymes and the downstream signaling pathways mediated by nitric oxide.
Comparaison Avec Des Composés Similaires
BYK-191023 is unique in its high selectivity and potency for iNOS inhibition. Similar compounds include:
Aminoguanidine: A less selective iNOS inhibitor with broader activity against other nitric-oxide synthase isoforms.
1400W: A selective iNOS inhibitor with different structural features and potency.
L-NIL: Another selective iNOS inhibitor with distinct pharmacokinetic properties
BYK-191023 stands out due to its high selectivity and irreversible inhibition mechanism, making it a valuable tool in nitric-oxide synthase research.
Propriétés
Numéro CAS |
608880-48-4 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18) |
Clé InChI |
YBOCDKFRGBOOFO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3 |
SMILES canonique |
COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3 |
Synonymes |
2-(2-(4-methoxypyridin-2-yl)ethyl)-3H-imidazo(4,5-b)pyridine BYK 191023 BYK-191023 BYK191023 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



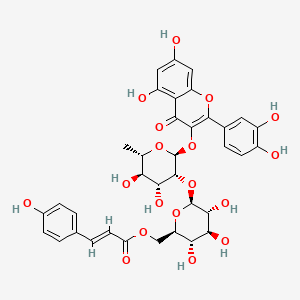
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)
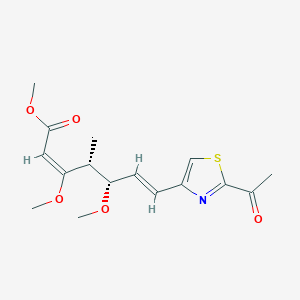
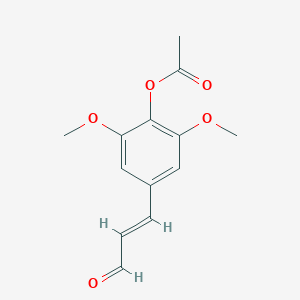
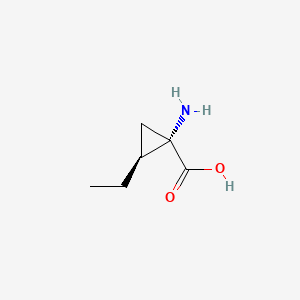
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
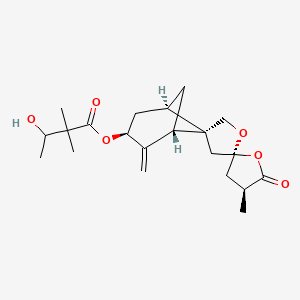
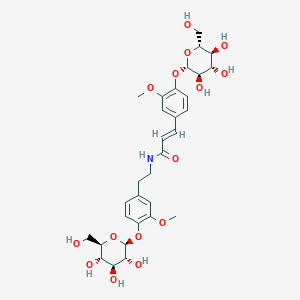
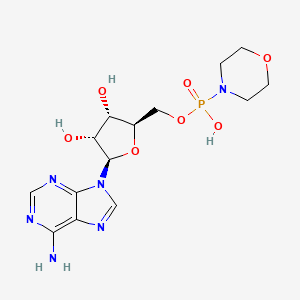
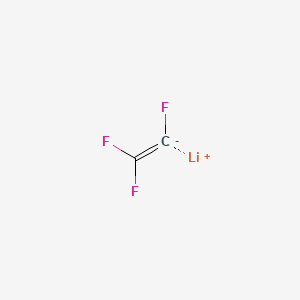
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
